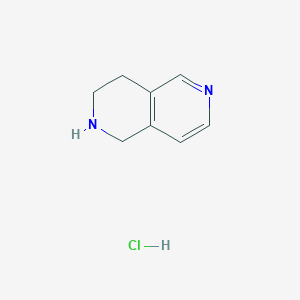

1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-3-9-6-8-2-4-10-5-7(1)8;/h1,3,6,10H,2,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTPLJQRMBYYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416352-01-6 | |

| Record name | 2,6-Naphthyridine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416352-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride, a pivotal heterocyclic scaffold for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, and its significant role as a foundational building block in the creation of diverse and potent therapeutic agents.

Introduction: The Significance of the Tetrahydronaphthyridine Core

The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has garnered substantial interest in the field of medicinal chemistry.[1] Its rigid, three-dimensional structure provides a "privileged scaffold," a concept denoting a molecular framework that can serve as a versatile foundation for developing ligands targeting a wide array of biological targets.[1] While direct pharmacological data on the unsubstituted parent compound is limited, its derivatives have demonstrated a broad spectrum of biological activities, including potential antidepressant, antimicrobial, and central nervous system (CNS) effects.[1][2] The hydrochloride salt form enhances the compound's solubility and stability, making it more amenable for use in research and pharmaceutical development.[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug design. This compound exists primarily in two hydrochloride forms: the monohydrochloride and the dihydrochloride.

| Property | 1,2,3,4-Tetrahydro-2,6-naphthyridine Monohydrochloride | 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride | 1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base) |

| CAS Number | 1416352-01-6[3] | 449175-43-3[2] | 31786-18-2[4] |

| Molecular Formula | C₈H₁₁ClN₂[3] | C₈H₁₂Cl₂N₂[2] | C₈H₁₀N₂[4] |

| Molecular Weight | 170.64 g/mol [3] | 207.1 g/mol [2] | 134.18 g/mol [4] |

| IUPAC Name | 1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride[3] | 1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride[2] | 1,2,3,4-tetrahydro-2,6-naphthyridine[5] |

| Appearance | Solid (typical) | Solid (typical) | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Enhanced aqueous solubility compared to the free base.[2] | Enhanced aqueous solubility compared to the free base.[2] | Data not available |

| pKa | Data not available | Data not available | Data not available |

Spectral Data

Detailed spectral analysis is essential for the structural confirmation of this compound. While specific spectra are often proprietary to suppliers, typical analytical techniques used for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Helps in identifying key functional groups present in the molecule.

Researchers can obtain specific spectral data from commercial suppliers upon request.[6]

Synthesis of this compound

The synthesis of this scaffold is a critical aspect of its utility. Generally, the process involves the creation of the naphthyridine core followed by reduction and salt formation.

General Synthesis Approach

A common synthetic route involves two key steps:

-

Construction of the 2,6-Naphthyridine Core: This is often achieved through cyclization reactions. Various methods have been developed for the synthesis of naphthyridine derivatives, which can be adapted for the 2,6-isomer.[7]

-

Reduction of the Naphthyridine Ring: The selective reduction of one of the pyridine rings to its tetrahydro form is typically accomplished through catalytic hydrogenation.[1][8] This step is crucial for achieving the desired saturated heterocyclic portion of the scaffold.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation and Salt Formation

The following is a representative protocol for the reduction of a naphthyridine precursor and subsequent hydrochloride salt formation. This protocol is illustrative and should be adapted and optimized based on the specific substrate and laboratory conditions.

Step 1: Catalytic Hydrogenation of 2,6-Naphthyridine

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the 2,6-naphthyridine starting material in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-2,6-naphthyridine free base. This can be purified further by column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 1,2,3,4-tetrahydro-2,6-naphthyridine free base in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by filtration.

-

Purification: Wash the solid with the solvent used for precipitation (e.g., diethyl ether) to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white or off-white solid under vacuum to yield the final this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile scaffold for the synthesis of a multitude of biologically active molecules. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, allowing for precise interactions with biological targets.

Caption: Applications of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold in drug discovery.

As a Precursor for NAMPT Inhibitors

Derivatives of the tetrahydronaphthyridine scaffold are utilized in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT).[9] These inhibitors have shown antiproliferative activity and are being investigated for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.[9]

In the Development of Cbl-b Inhibitors for Cancer Immunotherapy

The this compound scaffold serves as a key intermediate in the preparation of heterocyclic compounds that act as inhibitors of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[10] Cbl-b is an E3 ubiquitin ligase that negatively regulates T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy.

As a Foundation for Tankyrase Inhibitors

Derivatives of the related 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one have been identified as potent inhibitors of tankyrase-1 and tankyrase-2, which are enzymes implicated in certain cancers.[1] This highlights the adaptability of the broader tetrahydronaphthyridine framework in targeting diverse enzyme families.

Targeting the Central Nervous System

The inherent structure of the tetrahydronaphthyridine core allows for potential interactions with various receptors in the central nervous system.[2] This has led to its exploration as a scaffold for developing novel therapeutics for neurological disorders. For instance, derivatives have been investigated as dual antagonists of the histamine H3 receptor and inhibitors of the serotonin reuptake transporter (SERT), suggesting potential applications as antidepressants.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of nitrogen atoms provide a unique chemical space for the development of novel therapeutic agents. While the parent compound itself may not possess significant biological activity, its true power lies in its role as a privileged scaffold, enabling the synthesis of a diverse range of derivatives that target a multitude of biological pathways implicated in various diseases. As research in drug discovery continues to evolve, the utility of this and related heterocyclic scaffolds is poised to expand, offering new avenues for the development of next-generation therapeutics.

References

- Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie (International ed. in English), 54(15), 4622–4625.

- Wójcicka, A., & Chabowska, G. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Di Pietro, O., Viayna, E., Vicente-García, E., Bartolini, M., Ramón, R., Juárez-Jiménez, J., Clos, M. V., Pérez, B., Andrisano, V., Luque, F. J., Lavilla, R., & Muñoz-Torrero, D. (2014). 1,2,3,4-Tetrahydrobenzo[h][2][11]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European journal of medicinal chemistry, 73, 141–152.

- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(14), 4324.

-

Cenmed. (n.d.). 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride. Retrieved from [Link]

- Schedel, H., & Blechert, S. (2022). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade.

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

- Liu, Y., & Poss, M. A. (2008). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Tetrahedron letters, 49(29-30), 4531–4534.

- Alajarin, R., Vidal, A., Tovar, F., & Pastor, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 25(14), 3252.

-

MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

- Wójcicka, A., & Chabowska, G. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.

-

Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1354940-72-9,1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. Retrieved from [Link]

-

Wang, M. W., & Min, S. J. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)-one. Tetrahedron, 72(43), 6825–6830.

-

LookChem. (n.d.). Cas 1416352-01-6,this compound. Retrieved from [Link]

-

Shaikh, M. H., Subhedar, D. D., Khan, F. A. K., Sangshetti, J. N., & Shingate, B. B. (2021). [Et3NH][HSO4]-Catalyzed One-Pot Solvent Free Syntheses of Functionalized[2][11]-Naphthyridines and Biological Evaluation. Polycyclic Aromatic Compounds, 41(5), 1083-1096.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289). Retrieved from [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (1982). 5,6-dihydrobenzo[c][1][8]naphthyridin-4(3H)-one. Australian Journal of Chemistry, 35(10), 2149-2153.

-

ElectronicsAndBooks. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. Retrieved from [Link]

-

LabSolutions. (n.d.). 1,2,3,4-tetrahydro-1,6-naphthyridine. Retrieved from [Link]

-

Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 449175-43-3 [smolecule.com]

- 3. This compound | C8H11ClN2 | CID 66570664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1,2,3,4-tetrahydro-2,6-naphthyridine 97% | CAS: 31786-18-2 | AChemBlock [achemblock.com]

- 6. 1416352-01-6|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. lookchem.com [lookchem.com]

- 11. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

This document provides a comprehensive technical overview of 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical identity, proven synthetic strategies, and its role as a versatile building block in the creation of novel therapeutic agents. The narrative is structured to provide not just data, but actionable insights grounded in established scientific principles.

Part 1: Core Chemical Identity and Physicochemical Characteristics

The utility of any molecular scaffold begins with a precise understanding of its structure and properties. The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has gained prominence as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a robust foundation for developing ligands that can interact with a wide array of biological targets.[1] The hydrochloride salt form is commonly utilized to improve the solubility and stability of the parent compound, facilitating its use in both synthetic protocols and biological assays.[2]

Nomenclature, Structure, and Key Identifiers

The compound is most commonly available as a hydrochloride salt. It's crucial to distinguish between the monohydrochloride and dihydrochloride forms, as they possess different molecular weights and CAS numbers.

-

IUPAC Name: 1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride[3] (for the monohydrochloride salt) or 1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride[2] (for the dihydrochloride salt).

-

Chemical Structure: The core structure consists of a pyridine ring fused to a fully saturated piperidine ring.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 449175-43-3 [smolecule.com]

- 3. This compound | C8H11ClN2 | CID 66570664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-tetrahydro-2,6-naphthyridine 97% | CAS: 31786-18-2 | AChemBlock [achemblock.com]

- 5. scbt.com [scbt.com]

CAS number for 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydro-2,6-naphthyridine and its hydrochloride salts, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a versatile building block for novel therapeutics.

Introduction: Defining the Core Scaffold

The 1,2,3,4-tetrahydro-2,6-naphthyridine core is a bicyclic heterocyclic compound that has attracted considerable attention in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it a "privileged scaffold," a molecular framework that can serve as a versatile foundation for developing ligands targeting a wide array of biological targets.[1] While the unsubstituted parent compound has limited direct pharmacological data, its derivatives have shown a broad spectrum of biological activities, including potential applications in oncology and for treating neurological disorders.[1][2]

A critical point of clarification for researchers is the distinction between the free base and its salt forms, which are often used to enhance solubility and stability.[2] It is essential to distinguish between the hydrochloride and dihydrochloride salts, as they have distinct CAS numbers and molecular weights.

Physicochemical and Structural Data

For clarity in research and procurement, the fundamental properties of 1,2,3,4-tetrahydro-2,6-naphthyridine and its common salt forms are summarized below.

| Property | 1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base) | This compound | 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride |

| CAS Number | 31786-18-2[3][4][5] | 1416352-01-6[6][7][8] | 449175-43-3[2] |

| Molecular Formula | C₈H₁₀N₂[3][4][5] | C₈H₁₁ClN₂[6][7] | C₈H₁₂Cl₂N₂[2] |

| Molecular Weight | 134.18 g/mol [3][4][5] | 170.64 g/mol [6][7] | 207.1 g/mol [2] |

| IUPAC Name | 1,2,3,4-tetrahydro-2,6-naphthyridine[3] | 1,2,3,4-tetrahydro-2,6-naphthyridine;hydrochloride[7] | 1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride[2] |

| SMILES | C1=NC=C2CCNCC2=C1[3] | C1CNCC2=C1C=NC=C2.Cl[2] | C1CNCC2=C1C=NC=C2.Cl.Cl[2] |

| InChI Key | BWTPLJQRMBYYDL-UHFFFAOYSA-N | HXPFQYFUMUHIAT-UHFFFAOYSA-N[2] | HXPFQYFUMUHIAT-UHFFFAOYSA-N[2] |

Synthesis Strategies: From Precursors to the Final Salt

The synthesis of this compound is a multi-step process that hinges on the initial construction of the naphthyridine core, followed by reduction and salt formation. The rationale behind this sequence is to first establish the rigid bicyclic system and then selectively modify it to achieve the desired saturation and physicochemical properties.

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for 1,2,3,4-tetrahydro-2,6-naphthyridine salts.

Protocol 1: Catalytic Hydrogenation of 2,6-Naphthyridine (Illustrative)

This protocol outlines a standard laboratory procedure for the reduction of the aromatic naphthyridine core. The choice of a palladium on carbon (Pd/C) catalyst is based on its proven efficacy and selectivity in hydrogenating nitrogen-containing heterocycles.

Objective: To selectively reduce one of the pyridine rings of the 2,6-naphthyridine scaffold.

Materials:

-

2,6-Naphthyridine (1.0 eq)

-

10% Palladium on Carbon (10% w/w)

-

Methanol (or Ethanol) as solvent

-

Hydrogen gas (H₂) supply

-

Parr hydrogenation apparatus or similar

-

Celite™ for filtration

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

-

Charging the Vessel: To the vessel, add 2,6-naphthyridine followed by the solvent (Methanol). Agitate gently until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a slurry in the reaction solvent.

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times to remove any residual air. Pressurize the vessel to the desired H₂ pressure (typically 50-100 psi, but this must be optimized).

-

Reaction Monitoring: Begin vigorous agitation and heat if necessary. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydro-2,6-naphthyridine free base, which can be purified by chromatography or crystallization before proceeding to salt formation.

Trustworthiness: This protocol is self-validating through reaction monitoring. The endpoint is determined by the cessation of hydrogen uptake and analytical confirmation (e.g., disappearance of the starting material spot on a TLC plate), ensuring the reaction is complete and preventing over-reduction.

Chemical Reactivity and Applications in Synthesis

This compound is not merely a final product but a versatile intermediate.[2] Its chemical nature, featuring both basic nitrogen atoms and a modifiable scaffold, allows it to be a key building block in the synthesis of more complex, biologically active molecules.[2][6]

Key Reactions:

-

Acid-Base Chemistry: The nitrogen atoms can act as bases, a property crucial for its salt formation and manipulation in reaction media.[2]

-

Nucleophilic Substitution: The scaffold can undergo nucleophilic substitution, allowing for the attachment of various functional groups to create a library of derivatives.[2]

Applications as a Synthetic Intermediate: This scaffold is utilized in the preparation of diverse therapeutic agents:

-

NAMPT Inhibitors: It serves as a crucial building block for potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have antiproliferative activity and are being investigated for cancer therapy.[6][9]

-

Cbl-b Inhibitors: Used in the synthesis of heterocyclic compounds that inhibit the E3 ubiquitin ligase Cbl-b, a target for cancer immunotherapy.[6]

-

M1 Allosteric Modulators: Employed in the synthesis of quinolizidinone carboxylic acids, which act as selective M1 muscarinic acetylcholine receptor allosteric modulators for potential treatment of neurological disorders.[6]

Pharmacological Potential and Biological Activity

The true value of the 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold lies in the biological activities exhibited by its derivatives. Its rigid structure allows for precise orientation of substituents to interact with biological targets.

Caption: The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold as a foundation for diverse biological activities.

-

Central Nervous System (CNS) Activity: The structure's ability to cross the blood-brain barrier (as suggested by PAMPA-BBB assays for related compounds) makes it suitable for targeting CNS receptors.[2][10] Derivatives have been investigated for potential antidepressant effects.[2]

-

Enzyme Inhibition: Derivatives of related tetrahydronaphthyridines have been identified as potent inhibitors of various enzymes. For instance, 1,2,3,4-tetrahydrobenzo[h][2][4]naphthyridines are potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[10] Additionally, derivatives of 1,2,3,4-tetrahydro-1,6-naphthyridin-5-one act as inhibitors of tankyrase-1 and tankyrase-2, enzymes involved in cancer.[1]

-

Antimicrobial Activity: Certain analogs have demonstrated efficacy against various bacterial strains, indicating potential for development as antimicrobial agents.[2]

Conclusion

This compound is a cornerstone chemical entity for modern drug discovery. Its value extends beyond its intrinsic properties to its role as a privileged scaffold, enabling the systematic exploration of chemical space to address complex diseases. Its well-defined synthesis, versatile reactivity, and the proven biological potential of its derivatives ensure that it will remain a molecule of high interest for researchers in pharmacology and medicinal chemistry for the foreseeable future. This guide serves as a foundational resource for any scientist looking to leverage the unique advantages of this powerful chemical building block.

References

-

LookChem. Cas 1416352-01-6, this compound. [Link]

-

PubChem. This compound. [Link]

-

LookChem. Cas 1354940-72-9, 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. [Link]

-

Bautista-Aguilera, Ó. M., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h][2][4]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-152. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 449175-43-3 [smolecule.com]

- 3. 1,2,3,4-tetrahydro-2,6-naphthyridine 97% | CAS: 31786-18-2 | AChemBlock [achemblock.com]

- 4. scbt.com [scbt.com]

- 5. 1,2,3,4-Tetrahydro-2,6-naphthyridine | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C8H11ClN2 | CID 66570664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1416352-01-6 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydro-2,6-naphthyridine and its hydrochloride salts, crucial intermediates in medicinal chemistry. Distinguishing between the common salt forms is essential for reproducibility and accurate characterization in a research setting. This document clarifies the properties of the monohydrochloride and dihydrochloride salts, offers insights into their synthesis and characterization, and explores their application as a privileged scaffold in drug discovery.

Differentiating the Hydrochloride Salt Forms

A critical point of ambiguity in literature and commercial listings is the specific hydrochloride salt of 1,2,3,4-Tetrahydro-2,6-naphthyridine. The parent compound, a bicyclic diamine, can be protonated at one or both nitrogen atoms, leading to two distinct, stable salt forms with different molecular weights and properties. Accurate identification is paramount for stoichiometric calculations and interpretation of analytical data.

-

1,2,3,4-Tetrahydro-2,6-naphthyridine Monohydrochloride is formed when one equivalent of hydrochloric acid reacts with the free base.

-

1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride results from the reaction with two equivalents of hydrochloric acid, protonating both nitrogen atoms.[1] This form is often prepared to enhance solubility and stability for applications in medicinal chemistry.[1]

The fundamental properties of the parent free base and its two common hydrochloride salts are summarized below for clarity and easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2,3,4-Tetrahydro-2,6-naphthyridine (Free Base) | 31786-18-2 | C₈H₁₀N₂ | 134.18[2][3] |

| 1,2,3,4-Tetrahydro-2,6-naphthyridine Hydrochloride (Monohydrochloride) | 1416352-01-6 | C₈H₁₁ClN₂ | 170.64[4] |

| 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride | 449175-43-3 | C₈H₁₂Cl₂N₂ | 207.10[1] |

Synthesis and Characterization

The synthesis of this compound is typically a two-stage process: first, the creation of the saturated heterocyclic core, followed by the formation of the desired salt.

Synthesis of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Core

The most common and efficient method for synthesizing the tetrahydronaphthyridine scaffold is through the selective reduction of its aromatic precursor, 2,6-naphthyridine.

-

Catalytic Hydrogenation: This is the preferred industrial and laboratory method due to its high efficiency, clean reaction profile, and scalability. The choice of catalyst and conditions is critical to achieve selective reduction of only one of the two pyridine rings. Ruthenium-based catalysts, for instance, have been shown to be highly effective in the asymmetric hydrogenation of substituted naphthyridines, yielding chiral tetrahydro-derivatives with high enantiomeric excess.[5]

-

Chemical Reduction: While possible, methods using reagents like sodium borohydride are often less selective and can lead to over-reduction or other side products, complicating purification.

The general workflow for the synthesis is outlined below.

Caption: Role of the scaffold as a starting material in a drug discovery cascade.

This highlights the compound's value not as an active pharmaceutical ingredient itself, but as a foundational piece for constructing more complex and biologically active molecules.

References

-

Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie (International ed. in English), 54(15), 4622–4625. [Link]

-

Di Pietro, O., Viayna, E., Vicente-García, E., Bartolini, M., Ramón, R., Juárez-Jiménez, J., Clos, M. V., Pérez, B., Andrisano, V., Luque, F. J., Lavilla, R., & Muñoz-Torrero, D. (2014). 1,2,3,4-Tetrahydrobenzo[h]n[1][4]aphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141–152. [Link]

-

Gong, B., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[1][4]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858–8875. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Muñoz-Torrero, D., et al. (2014). 1,2,3,4-Tetrahydrobenzo[h]n[1][4]aphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies. European Journal of Medicinal Chemistry, 73, 141-52. [Link]

-

Lookchem. (n.d.). Cas 1354940-72-9,1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride. Retrieved January 7, 2026, from [Link]

Sources

- 1. Buy 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 449175-43-3 [smolecule.com]

- 2. 1,2,3,4-tetrahydro-2,6-naphthyridine 97% | CAS: 31786-18-2 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C8H11ClN2 | CID 66570664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2,6-naphthyridine scaffold, a unique bicyclic heteroaromatic ring system, has emerged as a privileged motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the significant therapeutic potential of 2,6-naphthyridine derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanisms of action, key molecular targets, and structure-activity relationships that govern their efficacy. Furthermore, this guide furnishes detailed, field-proven protocols for the evaluation of these compounds, alongside illustrative signaling pathways and quantitative data summaries to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Chemical Versatility and Biological Significance of the 2,6-Naphthyridine Core

The 2,6-naphthyridine core, characterized by a fused pyridine ring system, offers a unique three-dimensional architecture and electronic properties that make it an attractive scaffold for the design of targeted therapies.[3] Its structural rigidity and capacity for functionalization at multiple positions allow for the fine-tuning of physicochemical properties and biological activity. This has led to the discovery of 2,6-naphthyridine derivatives with a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and neurological activities.[1][4] This guide will systematically dissect these biological activities, providing the technical insights necessary to navigate the complexities of developing 2,6-naphthyridine-based therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potential of 2,6-naphthyridine derivatives as potent anticancer agents.[5][6] Their efficacy often stems from the targeted inhibition of critical protein kinases that drive cancer cell proliferation, survival, and metastasis.

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

The Fibroblast Growth Factor 19 (FGF19)-FGFR4 signaling axis has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[1][7][8] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[3] Notably, a series of novel 2,6-naphthyridine analogues have demonstrated potent and selective inhibition of FGFR4.[9][10]

One exemplary compound demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[9] Furthermore, this derivative showed significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models.[9]

Table 1: Anticancer Activity of Representative 2,6-Naphthyridine Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | FGFR4 | Huh7 | Not specified (nanomolar potency) | [9] |

| Compound 16 | Not specified | HeLa | 0.7 | [11][12][13] |

| Compound 16 | Not specified | HL-60 | 0.1 | [11][12][13] |

| Compound 16 | Not specified | PC-3 | 5.1 | [11][12][13] |

| Compound 15 | Not specified | HeLa | 2.3 | [11][13] |

| Compound 15 | Not specified | HL-60 | 0.8 | [11][13] |

| Compound 14 | Not specified | HeLa | 2.6 | [11][13] |

| Compound 14 | Not specified | HL-60 | 1.5 | [11][13] |

| CX-4945 (Silmitasertib) | CK2 | Various | Not specified (clinical stage) | [14] |

| Compound 1c | CK2 | Various | Not specified (potent) | [15] |

The binding of FGF19 to FGFR4 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][8] 2,6-Naphthyridine-based inhibitors act by competing with ATP for the kinase domain of FGFR4, thereby blocking these downstream signals.

Inhibition of Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in promoting cell growth, proliferation, and suppression of apoptosis.[16][17] This makes it a compelling target for anticancer drug development. Several 5-(3-chlorophenylamino)benzo[c][4][18]naphthyridine derivatives have been synthesized and identified as highly selective and potent CK2 inhibitors.[15]

One such derivative, compound 1c, demonstrated stronger CK2 inhibitory activity and higher selectivity compared to the well-known CK2 inhibitor, silmitasertib (CX-4945).[15] Importantly, this compound was shown to modulate the Akt1-GSK-3β-Wnt/β-catenin signaling pathway and inhibit cancer stem cell properties, highlighting its potential for targeting tumor-initiating cells.[15]

CK2 is implicated in the maintenance of cancer stem cells (CSCs) through its influence on several key signaling pathways, including Wnt/β-catenin, Hedgehog/Gli1, and Notch.[19] By inhibiting CK2, 2,6-naphthyridine derivatives can disrupt these pathways, leading to the suppression of CSC self-renewal and differentiation.

Antimicrobial Activity: A Renewed Avenue for Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Naphthyridine derivatives have a long history in this field, with the 1,8-naphthyridine nalidixic acid being a notable example.[20] More recently, the 2,6-naphthyridine scaffold has been explored for its antimicrobial potential, yielding compounds with significant activity against a range of bacteria and fungi.[14][21][22]

Table 2: Antimicrobial Activity of Representative Naphthyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Canthin-6-one | Staphylococcus aureus | 0.49 | [23] |

| Canthin-6-one | Escherichia coli | 3.91 | [23] |

| Canthin-6-one | MRSA | 0.98 | [23] |

| Canthin-6-one | Antifungal | 3.91 | [23] |

| 10-methoxycanthin-6-one | Antifungal | 7.81 | [23] |

| Benzo[h][1][4]triazolo[3,4-a][4][18]naphthyridine derivatives | Various bacteria and fungi | 2.5 - 100 | [21][22] |

| 10j (a 2,7-naphthyridine) | Staphylococcus aureus | 8 mg/L | [24] |

| 10f (a 2,7-naphthyridine) | Staphylococcus aureus | 31 mg/L | [24] |

The precise mechanisms of action for many 2,6-naphthyridine antimicrobial agents are still under investigation but are believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, similar to other quinolone antibiotics.[20]

Activity in Neurodegenerative Diseases: An Emerging Frontier

While the research is still in its nascent stages, some naphthyridine derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease.[18][25][26][27] Their mode of action in this area is often multitargeted, involving the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients.[28] Additionally, some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are pathological hallmarks of the disease.[25]

For instance, certain 1,8-naphthyridine derivatives have been identified as potent inhibitors of cholinesterases.[28] Furthermore, a series of tetrahydrobenzo[h][1][18]naphthyridine-6-chlorotacrine hybrids have been developed as picomolar inhibitors of human AChE and also exhibit Aβ and tau anti-aggregating properties.[25] While these examples do not exclusively feature the 2,6-naphthyridine core, they highlight the potential of the broader naphthyridine family in addressing the complexities of neurodegenerative disorders. Further exploration of the 2,6-naphthyridine scaffold for these indications is a promising area for future research.

Experimental Protocols: A Practical Guide to Biological Evaluation

To facilitate the research and development of 2,6-naphthyridine derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][8]

Materials:

-

96-well flat-bottom plates

-

Test 2,6-naphthyridine compounds

-

Appropriate cancer cell line(s)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[29]

-

Compound Treatment: Prepare serial dilutions of the 2,6-naphthyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of a 2,6-naphthyridine derivative against a specific protein kinase. [15][21][30][31] Materials:

-

Purified recombinant kinase

-

Specific kinase substrate (peptide or protein)

-

ATP

-

Test 2,6-naphthyridine compounds

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Luminometer

Protocol:

-

Compound Preparation: Prepare a serial dilution of the 2,6-naphthyridine derivative in DMSO.

-

Kinase Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the test compound in the kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for the enzymatic reaction.

-

Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the resulting luminescence. [21]6. Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The 2,6-naphthyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential as anticancer and antimicrobial agents, with emerging applications in the treatment of neurodegenerative diseases. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield the next generation of targeted therapies. The experimental protocols and technical insights provided in this guide are intended to empower researchers to effectively advance the development of these promising compounds from the laboratory to the clinic.

References

- BenchChem. (2025). Application Notes and Protocols: Step-by-Step MTT Assay Protocol for Adherent Cells.

- BroadPharm. (2022). Protocol for Cell Viability Assays.

- Gao, L., et al. (2020). Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets. Frontiers in Oncology.

- Tu, Y., et al. (2013). Casein Kinase 2: a novel player in glioblastoma therapy and cancer stem cells.

- Mousa, S. A., et al. (2019).

- Decker, M. (2012). Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease. Current Pharmaceutical Design.

- MI - Microbiology. (n.d.). Broth Microdilution.

- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology.

- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.

- Abcam. (n.d.). MTT assay protocol.

- Hwang, Y. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology.

-

Bautista-Aguilera, Ó. M., et al. (2021). Tetrahydrobenzo[h]n[1][18]aphthyridine–6-chlorotacrine hybrids as a new family of anti-Alzheimer's drugs. European Journal of Medicinal Chemistry.

- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

- Litchfield, D. W. (2003). CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target.

- BenchChem. (2025). The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide.

- Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules.

- Wójcicka, A., & Barg, E. (2024).

-

Contreras, J., et al. (2011). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[1][18]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. ACS Medicinal Chemistry Letters.

- Hwang, Y. J., et al. (2013).

- Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv.

- CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

- Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

- Modi, S. J., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure and Dynamics.

- Wójcicka, A., & Barg, E. (2024).

- Hwang, Y. J., et al. (2013).

-

Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c]n[4][18]aphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for ITK Overview.

- Hwang, Y. J., et al. (2013). Bioactivity of naphthyridine derivatives in human cancer cell lines.

- Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

-

Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[4][18]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry.

- Witek, K., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.

- Peláez-García, A., et al. (2025). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. Journal of Biomolecular Structure and Dynamics.

- Wójcicka, A., & Barg, E. (2024).

- Kumar, A., et al. (2022).

- Marco-Contelles, J., et al. (2011). 1,8-Naphthyridine derivatives as Cholinesterases Inhibitors and Cell Ca2+ Regulators, a Multitarget Strategy for Alzheimer's Disease. Current Pharmaceutical Design.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Harkiss, K. J., & Swift, D. (1970). 4-methyl-2, 6-naphthyridine, a new plant constituent from antirrhinum majus. Tetrahedron Letters.

- Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.

- Modi, S. J., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines.

- Wójcicka, A., & Barg, E. (2022). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. clyte.tech [clyte.tech]

- 8. atcc.org [atcc.org]

- 9. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 18. Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. diposit.ub.edu [diposit.ub.edu]

- 26. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 31. protocols.io [protocols.io]

The Ascendant Tetrahydronaphthyridine Scaffold: A Technical Primer on Emerging Pharmacological Applications

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

To the dedicated researchers, intrepid scientists, and visionary drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide serves as a technical exploration into the burgeoning potential of tetrahydronaphthyridine (THN) compounds. The THN scaffold, a unique bicyclic N-heterocycle, has steadily emerged from the periphery of chemical curiosity to the forefront of drug discovery programs. Its inherent three-dimensional architecture, coupled with the versatility for chemical modification, presents a compelling framework for the design of novel therapeutics targeting a spectrum of human diseases.

This document eschews a rigid, templated approach. Instead, it is structured to provide a narrative that is both scientifically rigorous and practically insightful, mirroring the dynamic and iterative nature of drug discovery itself. We will delve into the core pharmacology of THN derivatives, dissect their mechanisms of action, and illuminate the experimental pathways that validate their therapeutic potential. Our exploration will be grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every piece of information is not only accurate but also contextualized within the practical realities of the laboratory.

Section 1: The Tetrahydronaphthyridine Core - A Gateway to Novel Bioactivities

The tetrahydronaphthyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its structure, which fuses a dihydropyridine ring to a pyridine ring, imparts a unique conformational rigidity and three-dimensionality that is highly sought after in modern drug design. This structural characteristic allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with biological targets.

The versatility of the THN core lies in its amenability to a wide array of synthetic modifications. Various isomers of the tetrahydronaphthyridine exist, such as the 1,2,3,4-tetrahydro-1,6-naphthyridine and the 5,6,7,8-tetrahydro-1,6-naphthyridine series, each offering distinct vectors for chemical diversification. This synthetic tractability allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Section 2: CXCR4 Antagonism - A Case Study in Potent and Selective Targeting

A prominent and well-elucidated pharmacological effect of tetrahydronaphthyridine derivatives is their potent antagonism of the C-X-C chemokine receptor type 4 (CXCR4). This G-protein coupled receptor and its endogenous ligand, CXCL12, play a pivotal role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and angiogenesis. Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in a variety of diseases, most notably HIV-1 entry into host cells and the metastasis of various cancers.

Mechanism of Action: Blocking the Viral Gateway and Halting Cancer's Spread

Tetrahydronaphthyridine-based CXCR4 antagonists function by competitively binding to the receptor, thereby preventing the interaction of CXCL12. In the context of HIV-1, CXCR4 acts as a co-receptor for T-cell tropic (X4) strains of the virus. By occupying the receptor, these compounds effectively block the conformational changes required for the fusion of the viral and cellular membranes, thus inhibiting viral entry.[1]

In oncology, the overexpression of CXCR4 on the surface of cancer cells is a key factor in their metastasis to organs that highly express CXCL12, such as the bone marrow, lungs, and liver. THN-based CXCR4 antagonists can disrupt this metastatic cascade by inhibiting the chemotactic response of cancer cells to the CXCL12 gradient.

Featured Compound: A Potent 5,6,7,8-Tetrahydro-1,6-naphthyridine CXCR4 Antagonist

Recent research has led to the discovery of highly potent tetrahydronaphthyridine CXCR4 antagonists with improved drug-like properties. One such compound, a derivative of the 5,6,7,8-tetrahydro-1,6-naphthyridine series, has demonstrated significant promise in preclinical studies.[1]

| Parameter | Value | Significance |

| CXCR4 Antagonism (IC50) | 24 nM | High potency in blocking receptor function. |

| Anti-HIV-1 Entry (IC50) | 7 nM | Potent inhibition of viral entry at nanomolar concentrations. |

| Oral Bioavailability in Mice (%F) | 27% | Demonstrates potential for oral administration. |

| CYP2D6 Inhibition | Diminished | Reduced potential for drug-drug interactions. |

| PAMPA Permeability | 309 nm/s | Good passive membrane permeability. |

Table 1: Pharmacological and Pharmacokinetic Properties of a Lead Tetrahydronaphthyridine CXCR4 Antagonist.[1]

Signaling Pathway: Interruption of the CXCL12/CXCR4 Axis

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events, primarily through Gαi- and β-arrestin-mediated pathways. This leads to the activation of downstream effectors such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which promote cell survival, proliferation, and migration. Tetrahydronaphthyridine antagonists effectively silence this signaling cascade by preventing the initial ligand-receptor interaction.

Caption: CXCL12/CXCR4 signaling and its inhibition by a THN antagonist.

Section 3: Exploring Broader Therapeutic Horizons

While CXCR4 antagonism is a well-defined area of activity, the tetrahydronaphthyridine scaffold holds promise across a wider range of therapeutic targets. The structural features that make it an effective CXCR4 antagonist—namely, its rigid framework and capacity for diverse functionalization—are also desirable for targeting other protein classes.

Potential as Kinase Inhibitors

The ATP-binding pocket of kinases is a common target for small molecule inhibitors. The planar aromatic portion of the THN scaffold can engage in key pi-stacking interactions within the hinge region of many kinases, while substituents on the saturated ring can be tailored to occupy adjacent hydrophobic pockets, thereby conferring selectivity and potency. While specific, potent tetrahydronaphthyridine kinase inhibitors are still in the early stages of discovery, the broader class of N-heterocycles has yielded numerous successful kinase inhibitors. Further exploration of the THN chemical space is a promising avenue for the development of novel anti-cancer and anti-inflammatory agents.

Applications in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates the development of therapeutics with novel mechanisms of action. The ability of THN derivatives to be functionalized with various pharmacophoric groups makes them attractive candidates for targeting key pathological drivers in these conditions. Potential targets include enzymes involved in the production of amyloid-beta peptides, protein kinases that hyperphosphorylate tau protein, and receptors that modulate neuroinflammation. The blood-brain barrier permeability of certain THN compounds will be a critical factor in their development for CNS indications.

Anti-inflammatory Properties

The modulation of inflammatory pathways is a key therapeutic strategy for a multitude of diseases. Tetrahydropyridine derivatives, a related class of compounds, have shown inhibitory activity against the production of pro-inflammatory cytokines such as TNF-α. This suggests that the tetrahydronaphthyridine scaffold could also be a valuable template for the design of novel anti-inflammatory agents.

Section 4: Essential Experimental Workflows for Pharmacological Evaluation

The successful development of tetrahydronaphthyridine-based therapeutics relies on a robust and iterative process of biological evaluation. The following experimental workflows are fundamental to characterizing the pharmacological profile of these compounds.

Workflow 1: Target Engagement and Potency Determination

This workflow is designed to confirm that a novel THN compound directly interacts with its intended target and to quantify its potency.

Caption: Workflow for assessing target engagement and potency.

Experimental Protocol: CXCR4 Receptor Binding Assay (Radioligand Displacement)

-

Cell Culture: Maintain a cell line overexpressing human CXCR4 (e.g., CEM cells) in appropriate culture conditions.

-

Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, incubate cell membranes with a constant concentration of a radiolabeled CXCR4 ligand (e.g., [125I]-SDF-1α) and varying concentrations of the test tetrahydronaphthyridine compound.

-

Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow 2: In Vitro ADME and Pharmacokinetic Profiling

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for predicting its in vivo behavior.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Donor Plate Preparation: Prepare a solution of the tetrahydronaphthyridine compound in a buffer at a known concentration.

-

PAMPA Plate Assembly: A PAMPA plate consists of a donor plate and an acceptor plate separated by a filter coated with a lipid solution that mimics the cell membrane.

-

Incubation: Add the compound solution to the donor wells and an appropriate buffer to the acceptor wells. Incubate the plate for a set period.

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in concentration over time and the surface area of the membrane.

Section 5: The Path Forward - Challenges and Opportunities

The tetrahydronaphthyridine scaffold represents a promising frontier in drug discovery. The well-documented success in developing potent CXCR4 antagonists provides a strong foundation and a clear roadmap for the exploration of other therapeutic targets. Key challenges remain, including the optimization of pharmacokinetic properties, particularly oral bioavailability and CNS penetration for neurological targets. However, the inherent synthetic versatility of the THN core, coupled with modern medicinal chemistry strategies, provides the tools to overcome these hurdles.

The future of tetrahydronaphthyridine-based therapeutics will likely involve their application in precision medicine, where their high selectivity can be leveraged to target specific patient populations. As our understanding of the biological roles of various targets continues to expand, so too will the opportunities for this remarkable scaffold to make a meaningful impact on human health.

References

-

Jecs, E., Tahirovic, Y. A., Wilson, R. J., Miller, E. J., Kim, M., Truax, V., ... & Liotta, D. C. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry, 65(5), 4058–4084. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Versatility of the 1,2,3,4-Tetrahydro-2,6-naphthyridine Scaffold

This guide provides a comprehensive technical overview of the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold, a privileged heterocyclic structure in modern medicinal chemistry. While the hydrochloride salt of the parent compound serves primarily as a foundational chemical building block, its derivatives have been shown to exhibit a remarkable breadth of biological activities.[1][2] This document will delve into the core mechanisms of action demonstrated by various substituted 1,2,3,4-Tetrahydro-2,6-naphthyridine analogues, offering insights for researchers, scientists, and drug development professionals.

The 1,2,3,4-Tetrahydro-2,6-naphthyridine Core: A Privileged Scaffold

The 1,2,3,4-Tetrahydro-2,6-naphthyridine moiety is a bicyclic heterocyclic system containing two nitrogen atoms. Its rigid, three-dimensional conformation provides a robust framework for the strategic placement of functional groups, enabling interactions with a diverse array of biological targets.[2] This inherent structural advantage has led to its classification as a "privileged scaffold" in drug discovery, signifying its potential to yield potent and selective ligands for multiple receptors and enzymes. The parent compound, 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride, is a key intermediate in the synthesis of these pharmacologically active derivatives.[1]

Synthesis of the Core Structure

The synthesis of the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold can be achieved through various synthetic routes, often involving cyclization and reduction reactions. A common approach involves the reduction of a 2,6-naphthyridine precursor.

Experimental Protocol: Catalytic Hydrogenation for Scaffold Synthesis

-

Reaction Setup: A solution of the 2,6-naphthyridine precursor in a suitable solvent (e.g., ethanol, methanol) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired level (typically 50-100 psi). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50°C) for a predetermined duration (e-g., 12-24 hours).

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 1,2,3,4-Tetrahydro-2,6-naphthyridine product.

-

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired purity.

-

Salt Formation: To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is collected by filtration and dried to yield this compound.

Mechanisms of Action of 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives

The pharmacological diversity of this scaffold is best understood by examining the mechanisms of action of its derivatives.

Dual Histamine H₃ Receptor Antagonism and Serotonin Reuptake Transporter (SERT) Inhibition

A significant area of investigation for 1,2,3,4-Tetrahydro-2,6-naphthyridine derivatives has been in the development of dual-acting ligands that target both the histamine H₃ receptor and the serotonin reuptake transporter (SERT).[2] This dual activity is a promising strategy for the treatment of various central nervous system disorders.

-

Histamine H₃ Receptor Antagonism: The H₃ receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters. Antagonism of this receptor leads to enhanced neurotransmitter release, which can have pro-cognitive and wakefulness-promoting effects.

-

SERT Inhibition: Inhibition of SERT increases the extracellular levels of serotonin, a key neurotransmitter involved in mood regulation. This is the primary mechanism of action for many antidepressant medications.

Caption: Dual antagonism of H3R and inhibition of SERT by a derivative.

Acetylcholinesterase (AChE) Inhibition

Certain derivatives of the related tetrahydrobenzo[b][1][3]naphthyridine scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE).[4][5] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Kinetic Studies of AChE Inhibition

The mechanism of AChE inhibition can be elucidated through kinetic studies. By measuring the rate of acetylcholine hydrolysis in the presence and absence of the inhibitor at varying substrate concentrations, a Lineweaver-Burk plot can be generated. This allows for the determination of the type of inhibition (e.g., competitive, non-competitive, or mixed).

| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| Substituted tetrahydrobenzo[b][1][3]naphthyridine | Acetylcholinesterase | 15.0 ± 0.9 | [4] |

| Substituted tetrahydrobenzo[b][1][3]naphthyridine | Butyrylcholinesterase | up to 17.5 ± 1.4 | [4] |

Monoamine Oxidase (MAO) Inhibition

Derivatives of the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold have also been explored as inhibitors of monoamine oxidase (MAO).[6] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is associated with antidepressant effects, while inhibition of MAO-B is a strategy for the treatment of Parkinson's disease.[7] The structurally related 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a well-known MAO substrate and neurotoxin.[8]

Caption: Inhibition of monoamine oxidase by a derivative.

Other Biological Activities

The versatility of the 1,2,3,4-Tetrahydro-2,6-naphthyridine scaffold extends to other therapeutic areas, with derivatives showing potential as:

-

Antimicrobial agents [1]

-

Anticancer agents , through mechanisms such as tankyrase inhibition.[2][9]

-

Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors , with antiproliferative activity.[10]

Conclusion

The 1,2,3,4-Tetrahydro-2,6-naphthyridine core structure is a highly valuable scaffold in medicinal chemistry. While the parent compound, this compound, is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of potent and specific biological activities. The exploration of this scaffold continues to be a fruitful area of research for the development of novel therapeutics targeting a variety of diseases.

References

- 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride - Smolecule. (2023-08-16).

- 1,2,3,4-Tetrahydro-2,6-naphthyridine | 31786-18-2 | Benchchem.

- Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.

-

New tetrahydrobenzo[b][1][3]naphthyridine derivatives: synthesis and biological activity. Available from:

- (PDF) Biological Activity of Naturally Derived Naphthyridines - ResearchGate. (2025-10-15).

-

Synthesis, Reactions, and Biological Activity of Benzo[h][1][3]naphthyridine Derivatives. (2025-08-09). Available from:

-

1,2,3,4-Tetrahydrobenzo[h][1][3]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed. (2014-02-12). Available from:

-

Synthesis of Novel Benzo[b][1][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - MDPI. (2023-02-09). Available from:

- Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central.

- Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators - PubMed.

- Cas 1354940-72-9,1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | lookchem.

- Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B - PubMed Central.

Sources

- 1. Buy 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride | 449175-43-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. New tetrahydrobenzo[b][1,6]naphthyridine derivatives: synthesis and biological activity | Semantic Scholar [semanticscholar.org]

- 5. 1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

The Ascendant Scaffold: A Technical Guide to 1,2,3,4-Tetrahydro-2,6-naphthyridine Derivatives in Drug Discovery

Abstract